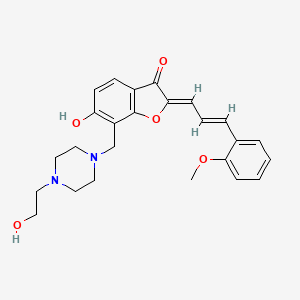![molecular formula C23H23NO3 B2948256 N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide CAS No. 1387349-38-3](/img/structure/B2948256.png)
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide, also known as DFEFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mécanisme D'action
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also activates certain pathways that are involved in cell death, leading to the elimination of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can help to prevent cell damage and disease. It has also been found to improve insulin sensitivity and glucose metabolism, which could potentially be useful in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide in lab experiments is that it has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways.
Orientations Futures
There are a number of future directions that could be explored in relation to N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide. One area of research could be focused on identifying the specific pathways that are targeted by this compound, in order to develop more targeted treatments for cancer and other diseases. Another area of research could be focused on developing more efficient synthesis methods for this compound, in order to make it more readily available for research purposes. Additionally, further studies could be conducted to explore the potential applications of this compound in other areas of medical research, such as neurodegenerative diseases and cardiovascular disease.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in medical research due to its anti-cancer, anti-inflammatory, and anti-oxidant properties. While its mechanism of action is not fully understood, it has been found to be relatively non-toxic and well-tolerated in animal studies. Further research is needed to fully understand its potential applications and to develop more targeted treatments for cancer and other diseases.
Méthodes De Synthèse
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenethylamine with 2-bromo-1-naphthaldehyde, followed by the reaction with ethyl acetate and formic acid. The final product is obtained through crystallization and purification.
Applications De Recherche Scientifique
N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-2-(1-formylnaphthalen-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-15-8-9-19(12-16(15)2)17(3)24-23(26)14-27-22-11-10-18-6-4-5-7-20(18)21(22)13-25/h4-13,17H,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSLKQRXLWRZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)COC2=C(C3=CC=CC=C3C=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2948178.png)



![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2948184.png)
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2948187.png)
![(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2948190.png)
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)

![N-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2948195.png)
![2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2948196.png)